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Compound of Interest

Compound Name: (R)-4-Phenyloxazolidine-2-thione

Cat. No.: B067424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of (R)-4-
Phenyloxazolidine-2-thione, a pivotal chiral auxiliary in modern asymmetric synthesis. This

document is intended to be a valuable resource for researchers, scientists, and professionals in

the field of drug development, offering detailed data, experimental protocols, and a functional

overview of its application.

Core Physical Properties
(R)-4-Phenyloxazolidine-2-thione is a white to off-white solid, notable for its role in

stereoselective transformations. The following table summarizes its key physical and chemical

properties.
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Property Value Source

Molecular Formula C₉H₉NOS

Molecular Weight 179.24 g/mol [1]

Melting Point

Not available for (R)-thione;

(R)-oxazolidinone: 131-133 °C

(lit.)

[2][3]

Boiling Point
272.009 °C at 760 mmHg (for

(S)-enantiomer)
[4]

Optical Rotation
[α]/D -75±5° (c = 0.2 in

chloroform)

Assay ≥98.0%

Enantiomeric Ratio 97.0:3.0 (LC)

Flash Point 118.3 °C (for (S)-enantiomer)

Solubility
Soluble in benzene and

chloroform; insoluble in water.
[4]

Spectroscopic Data
Detailed spectroscopic data for (R)-4-Phenyloxazolidine-2-thione is not readily available in

public databases. However, based on its structure and data from analogous compounds such

as (R)-4-phenyloxazolidin-2-one, the following spectral characteristics are expected:

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons of the

phenyl group and the oxazolidine ring. The aromatic protons would appear as a multiplet in the

range of δ 7.2-7.5 ppm. The methine proton at the C4 position, being adjacent to the phenyl

group and nitrogen, is expected to resonate as a multiplet at approximately δ 5.0-5.5 ppm. The

two diastereotopic protons on the C5 carbon of the oxazolidine ring would likely appear as two

separate multiplets in the range of δ 4.0-4.8 ppm. The N-H proton signal is expected to be a

broad singlet.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit distinct signals for each carbon atom. The thiocarbonyl

carbon (C=S) is expected to have a characteristic chemical shift in the downfield region,

typically around δ 180-200 ppm. The aromatic carbons will show signals between δ 125-140

ppm. The C4 and C5 carbons of the oxazolidine ring are anticipated to appear in the range of δ

50-80 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A strong absorption

peak corresponding to the C=S (thione) stretching vibration is expected around 1200-1050

cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3400-3200

cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic

C-H stretching will be seen just below 3000 cm⁻¹. The C-O-C stretching of the oxazolidine ring

will likely produce a strong band in the 1100-1000 cm⁻¹ region.

Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ for (R)-4-Phenyloxazolidine-2-thione would

be observed at m/z = 179. The fragmentation pattern would likely involve the loss of the thione

group and fragmentation of the oxazolidine ring.

Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of

(R)-4-Phenyloxazolidine-2-thione.

Synthesis of (R)-4-Phenyloxazolidine-2-thione
This protocol is adapted from the synthesis of the analogous (S)-enantiomer.

Reaction Setup: In a well-ventilated fume hood, dissolve (R)-phenylglycinol in a suitable

solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser.

Thionation: Add carbon disulfide to the solution. The reaction is typically carried out in the

presence of a base, such as triethylamine or potassium carbonate, to facilitate the
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cyclization.

Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction

is complete, as monitored by thin-layer chromatography (TLC).

Workup: After cooling to room temperature, the reaction mixture is washed with water and

brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel or by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) to yield pure (R)-4-Phenyloxazolidine-2-thione.

Determination of Melting Point
Sample Preparation: A small amount of the crystalline (R)-4-Phenyloxazolidine-2-thione is

finely powdered and packed into a capillary tube to a height of 2-3 mm.

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The

temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

Observation: The temperature at which the first drop of liquid appears and the temperature at

which the entire sample becomes a clear liquid are recorded as the melting range.

Measurement of Optical Rotation
Solution Preparation: Accurately weigh a sample of (R)-4-Phenyloxazolidine-2-thione and

dissolve it in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific

concentration (e.g., c = 0.2).

Polarimetry: The solution is transferred to a polarimeter cell of a known path length (e.g., 1

dm). The optical rotation is measured using a sodium D line (589 nm) at a constant

temperature (e.g., 20 °C).

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α

is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Acquisition of Spectroscopic Data
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NMR Spectroscopy:

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or

higher).

Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and

integration values.

IR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium

bromide powder and pressing the mixture into a thin, transparent disk.

Alternatively, dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g.,

NaCl or KBr), and allow the solvent to evaporate.

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce a small amount of the sample into the mass spectrometer, typically using a

direct insertion probe or after separation by gas chromatography (if the compound is

sufficiently volatile and thermally stable).

Ionize the sample using an appropriate method, such as electron ionization (EI) or

electrospray ionization (ESI).

Analyze the resulting ions to obtain the mass-to-charge ratio (m/z) and fragmentation

pattern.

Application in Asymmetric Synthesis
(R)-4-Phenyloxazolidine-2-thione serves as a chiral auxiliary, a powerful tool in asymmetric

synthesis to control the stereochemical outcome of a reaction. The general workflow is

depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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